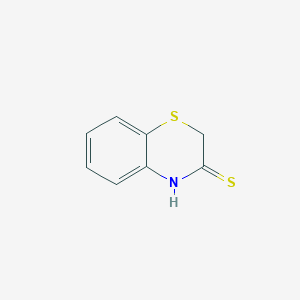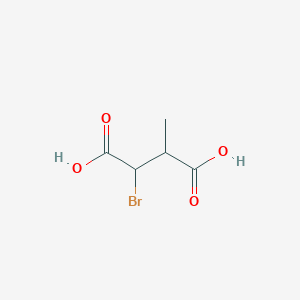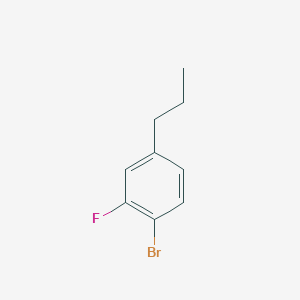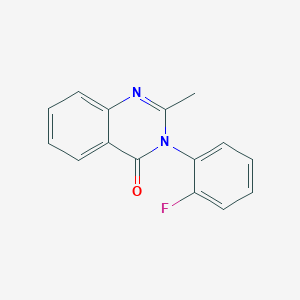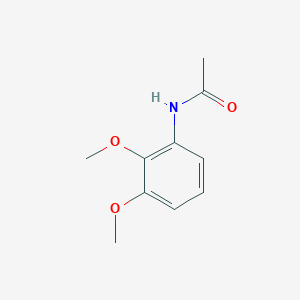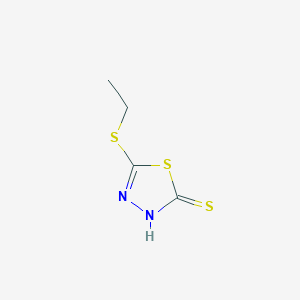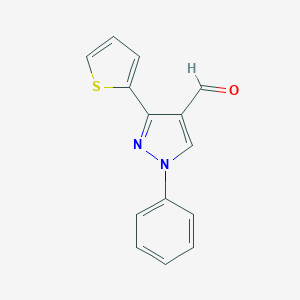![molecular formula C13H22N2O2 B184690 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol CAS No. 5684-12-8](/img/structure/B184690.png)
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol, also known as BDMMP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. BDMMP is a phenol derivative that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been extensively studied for its potential applications in various fields of research. In biochemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a fluorescent probe to study protein-ligand interactions. It is also used as a pH-sensitive dye to monitor changes in pH within cells. In pharmacology, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used to study the transport of drugs across the blood-brain barrier. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In medicinal chemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a starting material for the synthesis of various pharmaceuticals.
作用机制
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a photostable compound that absorbs light in the ultraviolet and visible regions of the spectrum. Upon absorption of light, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol undergoes a photochemical reaction that results in the formation of a highly fluorescent species. The exact mechanism of this reaction is not fully understood, but it is believed to involve the formation of a radical intermediate.
生化和生理效应
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to have minimal toxicity and does not have any significant physiological effects on the body. However, it has been shown to interact with proteins and other biomolecules, which can affect their function. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to inhibit the activity of certain enzymes and may have potential therapeutic applications in the treatment of enzyme-related diseases.
实验室实验的优点和局限性
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has several advantages as a research tool. It is a highly fluorescent compound that can be used to study protein-ligand interactions and changes in pH within cells. It is also relatively easy to synthesize and has minimal toxicity. However, there are some limitations to its use. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is sensitive to light and can degrade over time, which can affect the accuracy of experimental results. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. One area of interest is the development of new fluorescent probes based on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cellular signaling. Another area of interest is the development of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol-based drugs for the treatment of enzyme-related diseases. Finally, there is potential for the use of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol in the development of new imaging techniques for medical applications.
Conclusion:
In conclusion, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a highly fluorescent compound that can be used to study a wide range of biological processes. Its potential applications in biochemistry, pharmacology, and medicinal chemistry make it a valuable research tool. While there are some limitations to its use, future research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has the potential to lead to the development of new drugs and imaging techniques for medical applications.
合成方法
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is synthesized through the reaction of 2,6-dimethylaniline with formaldehyde and paraformaldehyde. The reaction proceeds in the presence of a catalyst, typically zinc chloride, and yields 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol as a yellow solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
属性
CAS 编号 |
5684-12-8 |
|---|---|
产品名称 |
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol |
分子式 |
C13H22N2O2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-10-6-12(17-5)7-11(13(10)16)9-15(3)4/h6-7,16H,8-9H2,1-5H3 |
InChI 键 |
HIXNUSUJXZDHKB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC |
规范 SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







